molecular formula C32H31ClN6O3 B611990 Pyrotinib CAS No. 1269662-73-8

Pyrotinib

Cat. No. B611990
M. Wt: 583.089
InChI Key: SADXACCFNXBCFY-IYNHSRRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrotinib is an irreversible dual pan-ErbB receptor tyrosine kinase inhibitor developed for the treatment of HER2-positive advanced solid tumours . It belongs to the class of organic compounds known as 4-aminoquinolines .


Synthesis Analysis

Pyrotinib is an orally administered irreversible dual pan-ErbB TKI developed by Shanghai Hengrui Pharmaceutical . Jiangsu Hengrui Medicine owns a patent application covering the method of preparation and pharmaceutical uses of 3-cyanoquinolone derivatives .


Molecular Structure Analysis

The molecular formula of Pyrotinib is C32H31ClN6O3 . It belongs to the class of organic compounds known as 4-aminoquinolines .


Physical And Chemical Properties Analysis

The molecular weight of Pyrotinib is 583.1 g/mol . It is an orally bioavailable, dual kinase inhibitor of the epidermal growth factor receptor (EGFR or HER-1) and the human epidermal growth factor receptor 2 (ErbB2 or HER-2), with potential antineoplastic activity .

Scientific Research Applications

  • Treatment of HER2-Positive Advanced Breast Cancer : Pyrotinib has received conditional approval in China for treating HER2-positive, advanced or metastatic breast cancer in patients previously treated with anthracycline or taxane chemotherapy, based on positive results in a phase II trial (Blair, 2018).

  • Metabolism and Disposition in Humans : A study on healthy male volunteers revealed that Pyrotinib is predominantly excreted in feces, with oxidative metabolites being the major drug-related materials. It showed covalent binding with human plasma protein, indicating potential implications for its metabolism and excretion (Meng et al., 2018).

  • Metabolic Characterization : Pyrotinib undergoes extensive metabolism in humans, including phase I and phase II metabolic pathways. The primary metabolic pathways include O-depicoline and pyrrolidine lactam formation. Fecal clearance was identified as the major route of excretion (Zhu et al., 2016).

  • Synergistic Effects with Adriamycin : Pyrotinib combined with adriamycin has shown synergistic antitumor activities in HER2+ breast cancer both in vitro and in vivo. It suppresses cancer progression through down-regulation of the Akt/p65/FOXC1 pathway (Wang et al., 2021).

  • Drug Interactions : The strong CYP3A4 inhibitor itraconazole significantly increased the exposure to pyrotinib in Chinese healthy adults, suggesting the necessity of dose modification when co-administered with itraconazole (Liu et al., 2021).

  • Effectiveness and Safety in Real-World Analysis : A retrospective study indicated that pyrotinib is highly beneficial to second-or-higher-line patients or HER2-positive metastatic breast cancer patients with brain metastases. Tumor mutation burden (TMB) could be a potential predictor for evaluating pyrotinib's effectiveness (Chen et al., 2020).

  • Real-World Data on Pyrotinib-Based Therapy : Pyrotinib-based therapy has shown promising effects in metastatic HER2-positive breast cancer and demonstrated activity in lapatinib-treated patients and patients with brain metastasis (Lin et al., 2020).

  • Impact on Endothelial Cell Progression in Gastric Cancer : Pyrotinib treatment on HER2-positive gastric cancer cells promoted the released exosomes to enhance endothelial cell progression, which could be counteracted by the VEGFR-2 inhibitor apatinib (Gao et al., 2019).

Safety And Hazards

The most common adverse events of Pyrotinib are diarrhea, nausea, and vomiting . The only ≥ grade 3 treatment-related toxicity was diarrhea . Prophylactic anti-diarrhea treatment was introduced to facilitate the continuation of pyrotinib .

Future Directions

There are ongoing clinical trials for Pyrotinib, findings of which may soon be available . It will be crucial in the future to find a way to selectively target ΔNp63 or its downstream master regulators, such as PI3K or CD44v6 . Despite that pyrotinib, a new HER2 inhibitor, has led to dramatic improvements in prognosis, the efficacy of pyrotinib monotherapy remains largely restricted due to its acquired resistance .

properties

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADXACCFNXBCFY-IYNHSRRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrotinib

CAS RN

1269662-73-8
Record name SHR-1258
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PYROTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,240
Citations
HA Blair - Drugs, 2018 - Springer
… This article summarizes the milestones in the development of pyrotinib leading to this first … of pyrotinib may be necessary to manage adverse events; the minimum dosage of pyrotinib is …
Number of citations: 127 link.springer.com
JC Xuhong, XW Qi, Y Zhang, J Jiang - American journal of cancer …, 2019 - ncbi.nlm.nih.gov
… in biotransformation of pyrotinib. The elimination of pyrotinib is quickly processed within 36 hours, and no metabolites can be detected after that. Eventually, pyrotinib and its metabolites …
Number of citations: 118 www.ncbi.nlm.nih.gov
B Xu, M Yan, F Ma, X Hu, J Feng, Q Ouyang… - The Lancet …, 2021 - thelancet.com
… and safety of pyrotinib (an irreversible … pyrotinib plus capecitabine (pyrotinib group) and 133 to receive lapatinib plus capecitabine (lapatinib group; figure 1). 134 patients in the pyrotinib …
Number of citations: 197 www.thelancet.com
X Li, C Yang, H Wan, G Zhang, J Feng, L Zhang… - European Journal of …, 2017 - Elsevier
… /HER2 dual tyrosine kinase inhibitor, SHR1258 (pyrotinib), which is currently being developed … We highlight on-going clinical studies of pyrotinib exhibiting an acceptable safety profile, …
Number of citations: 164 www.sciencedirect.com
G Yang, H Xu, Y Yang, S Zhang, F Xu, X Hao, J Li… - BMC medicine, 2022 - Springer
… In a phase II study, pyrotinib monotherapy as a second- or … pyrotinib in vivo [24]. Herein, we conducted a single-arm phase 2 clinical study to explore the efficacy and safety of pyrotinib …
Number of citations: 10 link.springer.com
Z Song, D Lv, SQ Chen, J Huang, Y Li, S Ying… - Clinical Cancer …, 2022 - AACR
… In the present study, the mPFS achieved by pyrotinib was 12.4 months in the first-line, indicating that pyrotinib may be a better option than chemotherapy for first-line treatment, which …
Number of citations: 26 aacrjournals.org
Y Wang, T Jiang, Z Qin, J Jiang, Q Wang, S Yang… - Annals of …, 2019 - Elsevier
… sample, we investigated the antitumor activity of pyrotinib. Preliminary safety and efficacy of pyrotinib in 15 HER2-mutant NSCLC patients in a phase II clinical trial are also presented. …
Number of citations: 162 www.sciencedirect.com
F Ma, Q Ouyang, W Li, Z Jiang, Z Tong, Y Liu… - Journal of Clinical …, 2019 - ascopubs.org
PURPOSE Pyrotinib, an irreversible pan-ErbB inhibitor, showed promising antitumor activity and acceptable tolerability in a phase I trial. We assessed the efficacy and tolerability of …
Number of citations: 254 ascopubs.org
M Anwar, Q Chen, D Ouyang, S Wang, N **e… - Clinical Cancer …, 2021 - AACR
… pyrotinib shows promise as a novel pan-HER2 TKI for the treatment of BM. Surgical or radiotherapy in combination with pyrotinib … in patients treated with pyrotinib, which warrants further …
Number of citations: 34 aacrjournals.org
Z Song, Y Li, S Chen, S Ying, S Xu… - BMC …, 2022 - bmcmedicine.biomedcentral.com
… of resistance to pyrotinib and its efficacy in … of pyrotinib in advanced NSCLC patients harboring HER2 mutations. The impact of different HER2 mutation types on sensitivity to pyrotinib, …
Number of citations: 27 bmcmedicine.biomedcentral.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.